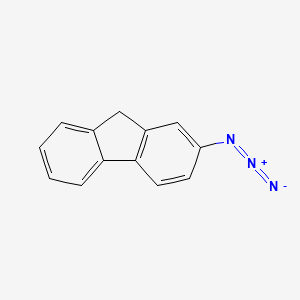
2-Azidofluorene
Beschreibung
2-Azidofluorene is an aromatic azide derivative characterized by a fluorene backbone (a bicyclic structure of two fused benzene rings) substituted with an azide (-N₃) group at the 2-position. This compound is notable for its mutagenic properties and reactivity in organic synthesis. Azides like this compound are often used in cycloaddition reactions (e.g., Huisgen click chemistry) and as precursors to heterocyclic compounds . Its mutagenicity, observed in Salmonella typhimurium TA98 assays, is attributed to the generation of reactive intermediates upon photolysis or metabolic activation .
Eigenschaften
CAS-Nummer |
67823-52-3 |
|---|---|
Molekularformel |
C13H9N3 |
Molekulargewicht |
207.23 g/mol |
IUPAC-Name |
2-azido-9H-fluorene |
InChI |
InChI=1S/C13H9N3/c14-16-15-11-5-6-13-10(8-11)7-9-3-1-2-4-12(9)13/h1-6,8H,7H2 |
InChI-Schlüssel |
NHXWOZNNPSXUKN-UHFFFAOYSA-N |
SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)N=[N+]=[N-] |
Kanonische SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)N=[N+]=[N-] |
Andere CAS-Nummern |
67823-52-3 |
Synonyme |
2-azidofluorene |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Group Comparisons
2-Azidofluorene vs. 2-Acetamidofluorene
- This compound : Contains an azide group (-N₃) at the 2-position of fluorene. The azide group is highly reactive, enabling participation in click chemistry and photolytic decomposition to nitrenes.
- 2-Acetamidofluorene: Substituted with an acetamido group (-NHCOCH₃) at the 2-position. This derivative is less reactive than its azido counterpart but is a known carcinogen and mutagen, often used in cancer research .
| Property | This compound | 2-Acetamidofluorene |
|---|---|---|
| CAS No. | Not explicitly provided | 53-96-3 |
| Molecular Formula | C₁₃H₉N₃ | C₁₅H₁₃NO |
| Functional Group | Azide (-N₃) | Acetamido (-NHCOCH₃) |
| Key Reactivity | Cycloaddition, nitrene formation | Metabolic activation to DNA adducts |
Other Aromatic Azides
- 1-Azidonaphthalene and 2-Azidonaphthalene: Monocyclic naphthalene derivatives with lower mutagenic activity compared to this compound due to fewer conjugated aromatic rings .
- 4,4'-Diazidodiphenyl : Contains two azide groups on biphenyl, showing intermediate mutagenicity between phenylazides and this compound .
Mutagenic Activity
Evidence from Salmonella typhimurium TA98 assays ranks mutagenic activity as follows (ascending order):
Phenylazides (weak/non-mutagenic)
1-Azidonaphthalene < 2-Azidonaphthalene < 4-Azidodiphenyl
4,4'-Diazidodiphenyl < This compound < 6-Azidochrysene < 1-Azidopyrene
Heterocyclic azides (e.g., azido-IQ, azido-methyl-IQ; highest activity) .
Key Findings :
- Mutagenicity increases with the number of aromatic rings and conjugation.
- Heterocyclic azides exhibit the highest activity due to structural resemblance to DNA intercalators .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


